molecular formula C15H13ClFNO2 B2358881 N-Cbz-2-chloro-4-fluoro-3-methylaniline CAS No. 1951439-85-2

N-Cbz-2-chloro-4-fluoro-3-methylaniline

Cat. No.: B2358881
CAS No.: 1951439-85-2
M. Wt: 293.72
InChI Key: JRTLYTZVUVLJLI-UHFFFAOYSA-N
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Description

N-Cbz-2-chloro-4-fluoro-3-methylaniline: is a chemical compound with the molecular formula C15H13ClFNO2 . It is also known by its IUPAC name, benzyl (2-chloro-4-fluoro-3-methylphenyl)carbamate . This compound is characterized by the presence of a benzyl carbamate group attached to a 2-chloro-4-fluoro-3-methylaniline moiety. It is a white to off-white crystalline powder and is used in various fields such as medical research, environmental research, and industrial research.

Scientific Research Applications

N-Cbz-2-chloro-4-fluoro-3-methylaniline has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Employed in the study of enzyme inhibitors and receptor ligands.

    Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the synthesis of drug candidates.

    Industry: Utilized in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Cbz-2-chloro-4-fluoro-3-methylaniline typically involves the reaction of 2-chloro-4-fluoro-3-methylaniline with benzyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to achieve high yields and purity. The product is then purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions: N-Cbz-2-chloro-4-fluoro-3-methylaniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Nucleophiles such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.

    Reduction Reactions: Hydrogen gas with palladium on carbon as a catalyst.

    Oxidation Reactions: Potassium permanganate in aqueous or organic solvents.

Major Products Formed:

    Substitution Reactions: Products with different substituents on the aromatic ring.

    Reduction Reactions: Amines.

    Oxidation Reactions: Carboxylic acids.

Mechanism of Action

The mechanism of action of N-Cbz-2-chloro-4-fluoro-3-methylaniline involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

  • N-Cbz-2-chloro-4-fluoroaniline
  • N-Cbz-2-chloro-3-methylaniline
  • N-Cbz-4-fluoro-3-methylaniline

Comparison: N-Cbz-2-chloro-4-fluoro-3-methylaniline is unique due to the presence of both chloro and fluoro substituents on the aromatic ring, which can influence its reactivity and interaction with molecular targets. Compared to similar compounds, it may exhibit different chemical and biological properties, making it valuable for specific research and industrial applications .

Properties

IUPAC Name

benzyl N-(2-chloro-4-fluoro-3-methylphenyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClFNO2/c1-10-12(17)7-8-13(14(10)16)18-15(19)20-9-11-5-3-2-4-6-11/h2-8H,9H2,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRTLYTZVUVLJLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1Cl)NC(=O)OCC2=CC=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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